N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycylglycine
Description
2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETAMIDO}ACETIC ACID is a complex organic compound with a unique structure that includes a chromen ring fused with a cyclohexane ring
Properties
Molecular Formula |
C19H20N2O7 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[[2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C19H20N2O7/c22-16(21-9-18(24)25)8-20-17(23)10-27-11-5-6-13-12-3-1-2-4-14(12)19(26)28-15(13)7-11/h5-7H,1-4,8-10H2,(H,20,23)(H,21,22)(H,24,25) |
InChI Key |
KEQPVXKUICLYQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NCC(=O)NCC(=O)O)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETAMIDO}ACETIC ACID typically involves multiple steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving appropriate precursors such as salicylaldehyde and a suitable diene.
Fusion with Cyclohexane Ring: The chromen ring is then fused with a cyclohexane ring through a Diels-Alder reaction.
Introduction of the Acetamido Groups: The acetamido groups are introduced via acylation reactions using acetic anhydride or acetyl chloride.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted acetamido derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETAMIDO}ACETIC ACID involves its interaction with specific molecular targets. These interactions may include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cell surface receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}ACETIC ACID
- 2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]BUTANAMIDO}ACETIC ACID
Uniqueness
The uniqueness of 2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETAMIDO}ACETIC ACID lies in its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
